molecular formula C9H22ClN B3230689 2,6-Dimethylheptan-4-amine hydrochloride CAS No. 130996-65-5

2,6-Dimethylheptan-4-amine hydrochloride

Cat. No. B3230689
Key on ui cas rn: 130996-65-5
M. Wt: 179.73 g/mol
InChI Key: MIIOSNBDDPBLBR-UHFFFAOYSA-N
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Patent
US04943561

Procedure details

A solution of 2,6 -dimethyl-4 -heptanone (2.84 g, 20 mmol), ammonium acetate (15.4 g, 200 mmol) and sodium cyanoborohydride (0.93 g, 14 mmol) in methanol (75 mL) was stirred at room temperature for 20 hours. After cooling in an ice bath, the reaction mixture was acidified with concentrated HCl and concentrated under reduced pressure at 35° . The residue was partitioned between ethyl ether and water and the aqueous portion removed and made basic with 40% NaOH solution. Product was extracted into ethyl ether which was then washed with brine, dried (Na2SO4), filtered and concentrated to 1.22 g of product. Conversion to the HCl salt and recrystallation from MeOH-EtOAc gave 1.04 of pure HCl salt, mp 248°-50° dec.
Quantity
2.84 g
Type
reactant
Reaction Step One
Quantity
15.4 g
Type
reactant
Reaction Step One
Quantity
0.93 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Name

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([CH2:4][C:5](=O)[CH2:6][CH:7]([CH3:9])[CH3:8])[CH3:3].C([O-])(=O)C.[NH4+].C([BH3-])#[N:17].[Na+].[ClH:20]>CO>[ClH:20].[CH3:1][CH:2]([CH2:4][CH:5]([NH2:17])[CH2:6][CH:7]([CH3:9])[CH3:8])[CH3:3].[ClH:20] |f:1.2,3.4,7.8|

Inputs

Step One
Name
Quantity
2.84 g
Type
reactant
Smiles
CC(C)CC(CC(C)C)=O
Name
Quantity
15.4 g
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]
Name
Quantity
0.93 g
Type
reactant
Smiles
C(#N)[BH3-].[Na+]
Name
Quantity
75 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling in an ice bath
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure at 35°
CUSTOM
Type
CUSTOM
Details
The residue was partitioned between ethyl ether and water
CUSTOM
Type
CUSTOM
Details
the aqueous portion removed
EXTRACTION
Type
EXTRACTION
Details
Product was extracted into ethyl ether which
WASH
Type
WASH
Details
was then washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to 1.22 g of product

Outcomes

Product
Name
Type
product
Smiles
Cl.CC(C)CC(CC(C)C)N
Name
Type
product
Smiles
Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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